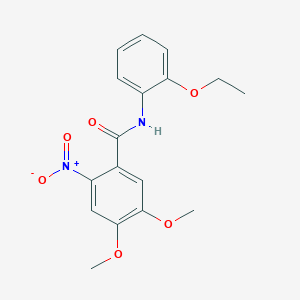
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins involved in viral replication. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and potential applications in various fields. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several possible future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide. One area of interest is the development of new drugs based on its structure and properties. This compound may also have potential applications in the development of new diagnostic tools for cancer and other medical conditions. Further research is needed to fully understand its mechanism of action and potential applications, as well as to optimize its synthesis and purification methods.
Métodos De Síntesis
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide can be synthesized through a multi-step process involving the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with 4-chlorobenzenesulfonyl hydrazide in the presence of a catalyst. The resulting product can be purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit anti-tumor, anti-inflammatory, anti-microbial, and anti-viral properties. This compound has also been investigated for its potential use in developing new drugs for the treatment of cancer, infectious diseases, and other medical conditions.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O4S/c1-11(2)25-17-15(18)8-12(9-16(17)24-3)10-20-21-26(22,23)14-6-4-13(19)5-7-14/h4-11,21H,1-3H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGATIJWNRTNH-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)
